molecular formula C11H7F11N2O2 B3040702 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole CAS No. 231301-28-3

1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole

Cat. No. B3040702
CAS RN: 231301-28-3
M. Wt: 408.17 g/mol
InChI Key: MGPBQLGSEDKWCX-UHFFFAOYSA-N
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Description

1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H7F11N2O2 and its molecular weight is 408.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound and its derivatives have been synthesized for structural analysis. For instance, the synthesis of 1-acetyl-3-aryl-5-(1-phenyl-3-methyl-5-aryloxyl-pyrazol)-4,5-dihydropyrazole derivatives has been achieved, confirming the structures through NMR, IR, MS, and element analysis. The crystal structure of one such compound was determined, revealing its monoclinic system properties (Xie et al., 2008).

  • Spectroscopic Characterization and Quantum Chemical Computational Studies : Another research focus is on the spectroscopic characterization and quantum chemical computational studies of similar pyrazole compounds. These studies involve X-ray single crystal diffraction technique, IR–NMR spectroscopy, and various computational methods to analyze the molecular geometry and electronic properties (Inkaya et al., 2012).

  • Selective Induced Polarization and Electron Transfer Studies : Research has also been conducted on the interaction of pyrazole ester derivatives with acetone molecules, investigated through NMR and cyclic voltammetric titration. This study contributes to understanding selective binding and stabilization mechanisms in such chemical systems (Tewari et al., 2014).

Applications in Material Science and Chemistry

  • Synthesis of Trifluoromethyl Substituted Pyrazoles : The synthesis of various trifluoromethyl substituted pyrazoles, including derivatives similar to the compound , has been improved. This research is crucial for material science, particularly in developing compounds with specific thermal properties (Grünebaum et al., 2016).

  • Herbicidal and Insecticidal Activities : Some studies have investigated the herbicidal and insecticidal activities of phenyl pyrazole derivatives. These studies are important for agricultural chemistry, aiming to discover new compounds with high bioactivity for pest control (Zhou et al., 2010).

Medicinal Chemistry and Pharmacology

  • Amine Oxidases Activity Inhibition : Research has been conducted on the ability of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives to inhibit monoamine oxidases. Such studies are significant in medicinal chemistry, exploring the therapeutic potential of these compounds (Manna et al., 2002).

  • Antioxidant Properties : The antioxidant properties of pyrazole derivatives have also been a subject of study. These compounds are evaluated for their potential in combating oxidative stress-related diseases (Naveen et al., 2021).

properties

IUPAC Name

1-[5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F11N2O2/c1-4-3-6(23-24(4)5(2)25)7(12,9(15,16)17)26-11(21,22)8(13,14)10(18,19)20/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPBQLGSEDKWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F11N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole
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1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole

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